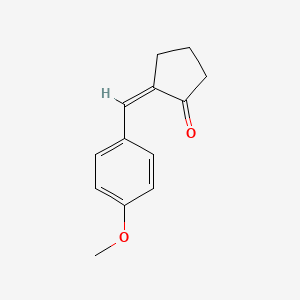
(E)-2-(4-Methoxybenzylidene)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a methoxyphenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 4-methoxybenzaldehyde with cyclopentanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the aromatic ring and the cyclopentanone ring.
Industrial Production Methods
While specific industrial production methods for (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopentanone ring play crucial roles in binding to these targets, influencing various biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler analog without the methoxyphenylmethylidene group.
4-Methoxybenzaldehyde: The aromatic aldehyde used in the synthesis of the compound.
Cyclohexanone: A similar ketone with a six-membered ring instead of a five-membered ring.
Uniqueness
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one is unique due to the presence of both a cyclopentanone ring and a methoxyphenylmethylidene group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
58647-67-9 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-12-7-5-10(6-8-12)9-11-3-2-4-13(11)14/h5-9H,2-4H2,1H3/b11-9- |
Clé InChI |
NKLZMIMNDAOSEC-LUAWRHEFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/CCCC2=O |
SMILES canonique |
COC1=CC=C(C=C1)C=C2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















